11alpha,12beta-Di-O-acetyltenacigenin B
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Overview
Description
11alpha,12beta-Di-O-acetyltenacigenin B: is a polyoxypregnane compound isolated from the CHCl3-soluble fraction of the ethanolic extract of the stem of Marsdenia tenacissima . This compound is known for its potential biological activities, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically isolated from the ethanolic extract of the stem of Marsdenia tenacissima. The CHCl3-soluble fraction of this extract is used to obtain 11alpha,12beta-Di-O-acetyltenacigenin B .
Industrial Production Methods: Currently, there is limited information on the industrial production methods for this compound. Most of the available data pertains to its extraction from natural sources rather than large-scale synthetic production.
Chemical Reactions Analysis
Types of Reactions: 11alpha,12beta-Di-O-acetyltenacigenin B undergoes various chemical reactions, including esterification and hydrolysis. These reactions are crucial for modifying its structure to enhance its biological activity .
Common Reagents and Conditions:
Esterification: This reaction involves the use of acetic anhydride and a catalyst such as pyridine to introduce acetyl groups into the molecule.
Major Products: The major products formed from these reactions include various ester derivatives of tenacigenin B, which have been studied for their enhanced biological activities .
Scientific Research Applications
11alpha,12beta-Di-O-acetyltenacigenin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a model molecule to study esterification and hydrolysis reactions.
Mechanism of Action
The mechanism of action of 11alpha,12beta-Di-O-acetyltenacigenin B involves its interaction with molecular targets such as P-glycoprotein. This interaction helps in reversing multidrug resistance in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents . The compound modulates various signaling pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Tenacigenin B: The parent compound from which 11alpha,12beta-Di-O-acetyltenacigenin B is derived.
11alpha-O-benzoyl-12beta-O-acetyltenacigenin B: Another ester derivative of tenacigenin B with similar biological activities.
Tenacissimoside A: A glycoside derivative of tenacigenin B known for its ability to reverse multidrug resistance in cancer cells.
Uniqueness: this compound is unique due to its specific esterification pattern, which enhances its biological activity compared to other derivatives. Its ability to modulate P-glycoprotein and reverse multidrug resistance makes it a promising candidate for further research in cancer therapy .
Properties
Molecular Formula |
C25H36O7 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate |
InChI |
InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3/t16?,17?,18?,19?,20?,21?,22-,23-,24-,25+/m0/s1 |
InChI Key |
MIGQPMYRGFABCC-FXEFVYADSA-N |
Isomeric SMILES |
CC(=O)C1CC[C@@]23[C@@]1(C(C(C4[C@@]2(O3)CCC5[C@@]4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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